N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide typically involves the condensation of indole derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the desired indole product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
1H-indol-3-yl-methanol: An indole derivative with a hydroxyl group.
Uniqueness
N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets compared to other indole derivatives .
Properties
Molecular Formula |
C19H15N3O |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H15N3O/c23-19(21-16-5-8-18-15(13-16)9-10-20-18)14-3-6-17(7-4-14)22-11-1-2-12-22/h1-13,20H,(H,21,23) |
InChI Key |
QGFDYSZFKDGIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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